3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the molecular weight of 267.9 . It is often used in research and has been featured in various scientific studies .
Synthesis Analysis
The synthesis of 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine has been described in several studies. For instance, a study published in RSC Advances discussed the synthesis of a set of small molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold . The compounds were synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular structure of 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is represented by the InChI code 1S/C5HBrCl2N4/c6-2-1-3(7)9-5(8)10-4(1)12-11-2/h(H,9,10,11,12) .Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine are not detailed in the search results, the compound has been used in the synthesis of novel CDK2 inhibitors .Physical And Chemical Properties Analysis
3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is an off-white to pale-yellow to yellow-brown solid . It should be stored in a freezer under -20°C .Scientific Research Applications
Synthesis of New Compounds
3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine serves as a precursor for synthesizing various polyheterocyclic ring systems. This compound has been utilized to construct pyrazolo[3,4-b]pyridine-based heterocycles, which exhibit promising antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Biological Activity
The compound plays a significant role in the synthesis of ribonucleosides with varied biological activities. Studies have shown the synthesis of 3,4-disubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides that demonstrated significant activity against viruses, tumor cells, and the parasite Leishmania tropica (Cottam et al., 1984).
Drug Development
In drug development, 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their potential in treating cancer and inhibiting certain enzymes. For instance, a series of these derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting their potential in medicinal chemistry (Rahmouni et al., 2016).
Nucleic Acid Stability
Research indicates that pyrazolo[3,4-d]pyrimidine nucleosides can stabilize DNA base pairs. Specific derivatives of this compound harmonize the stability of different DNA base pairs, impacting the overall stability of DNA molecules (He, Becher, Budow, & Seela, 2003).
Chemical Synthesis Advancements
3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine facilitates advancements in chemical synthesis methods. For example, it is used in the microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines, demonstrating a more efficient and versatile approach in chemical reactions (Quiroga et al., 2008).
Safety And Hazards
The safety information available indicates that 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is classified under GHS07, with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P338+P351) .
properties
IUPAC Name |
3-bromo-4,6-dichloro-2H-pyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrCl2N4/c6-2-1-3(7)9-5(8)10-4(1)12-11-2/h(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVZOIZUAZZTOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NN=C1N=C(N=C2Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrCl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718264 | |
Record name | 3-Bromo-4,6-dichloro-2H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine | |
CAS RN |
944902-17-4 | |
Record name | 3-Bromo-4,6-dichloro-2H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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